

A Spectroscopic Investigation of 3-Methyl-1H-indole-2-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbaldehyde

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of isomeric compounds is paramount for unambiguous identification and characterization. This guide provides a detailed comparative analysis of **3-Methyl-1H-indole-2-carbaldehyde** and its structural isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The indole scaffold is a privileged structure in medicinal chemistry, and subtle changes in substituent patterns can significantly impact biological activity. Therefore, precise analytical methods to differentiate between isomers are crucial. This guide presents a side-by-side comparison of spectroscopic data to aid in the rapid and accurate identification of these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Methyl-1H-indole-2-carbaldehyde** and a selection of its isomers. These isomers have been chosen to illustrate the effect of the positional variation of the methyl and carbaldehyde groups on the indole ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H-1 (NH)	Aldehyde-H	Aromatic-H	Methyl-H	Solvent
3-Methyl-1H-indole-2-carbaldehyde	~12.1 (br s)	9.93 (s)	8.91-7.09 (m)	2.32 (s)	DMSO-d ₆ [1]
1-Methyl-1H-indole-3-carbaldehyde	-	10.01 (s)	(s), 7.50-7.33 (m)	3.90 (s)	CDCl ₃ [2]
2-Methyl-1H-indole-3-carbaldehyde	8.79 (s)	10.08 (s)	7.49-7.42 (m), 7.39-7.29 (m)	2.62 (s)	CDCl ₃ [3]
7-Methyl-1H-indole-3-carbaldehyde	-	-	-	-	No data found
5-Iodo-1H-indole-3-carbaldehyde	12.27 (s)	9.92 (s)	8.44 (s), 8.29 (d), 7.53 (dd), 7.37 (d)	-	DMSO[4]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic/Heterocyclic C	Methyl-C	Solvent
3-Methyl-1H-indole-2-carbaldehyde	-	Data available in PubChem CID 277260	-	-
1-Methyl-1H-indole-3-carbaldehyde	184.43	137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87	33.69	CDCl ₃ [2]
2-Methyl-1H-indole-3-carbaldehyde	185.34	136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70	-	CDCl ₃ [2]
7-Methyl-1H-indole-3-carbaldehyde	-	-	-	No data found
5-Iodo-1H-indole-3-carbaldehyde	185.2	138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6	-	DMSO[4]

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	N-H Stretch	C=O Stretch	Aromatic C-H Stretch
3-Methyl-1H-indole-2-carbaldehyde	~3161	~1629	~3097
1-Methyl-1H-indole-3-carbaldehyde	-	~1650	~3100
2-Methyl-1H-indole-3-carbaldehyde	~3200	~1640	~3100
7-Methyl-1H-indole-3-carbaldehyde	3214	1648	2924
5-Iodo-1H-indole-3-carbaldehyde	3239	1650	2924, 2804, 2749

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments	Ionization Method
3-Methyl-1H-indole-2-carbaldehyde	159	Data available in PubChem CID 277260	GC-MS
1-Methyl-1H-indole-3-carbaldehyde	160 [M+H] ⁺	-	ESI-MS[2]
2-Methyl-1H-indole-3-carbaldehyde	146 [M+H] ⁺	-	ESI-MS[2]
7-Methyl-1H-indole-3-carbaldehyde	-	-	-
5-Iodo-1H-indole-3-carbaldehyde	293.9386 [M+Na] ⁺	-	HRMS (ESI)[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The solution must be free of any solid particles to ensure good spectral resolution.
- ^1H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 100 MHz or 125 MHz. Due to the lower natural abundance of ^{13}C , a higher sample concentration or longer acquisition time is often required. Chemical shifts are reported in ppm relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^[5]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is a common

technique where the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

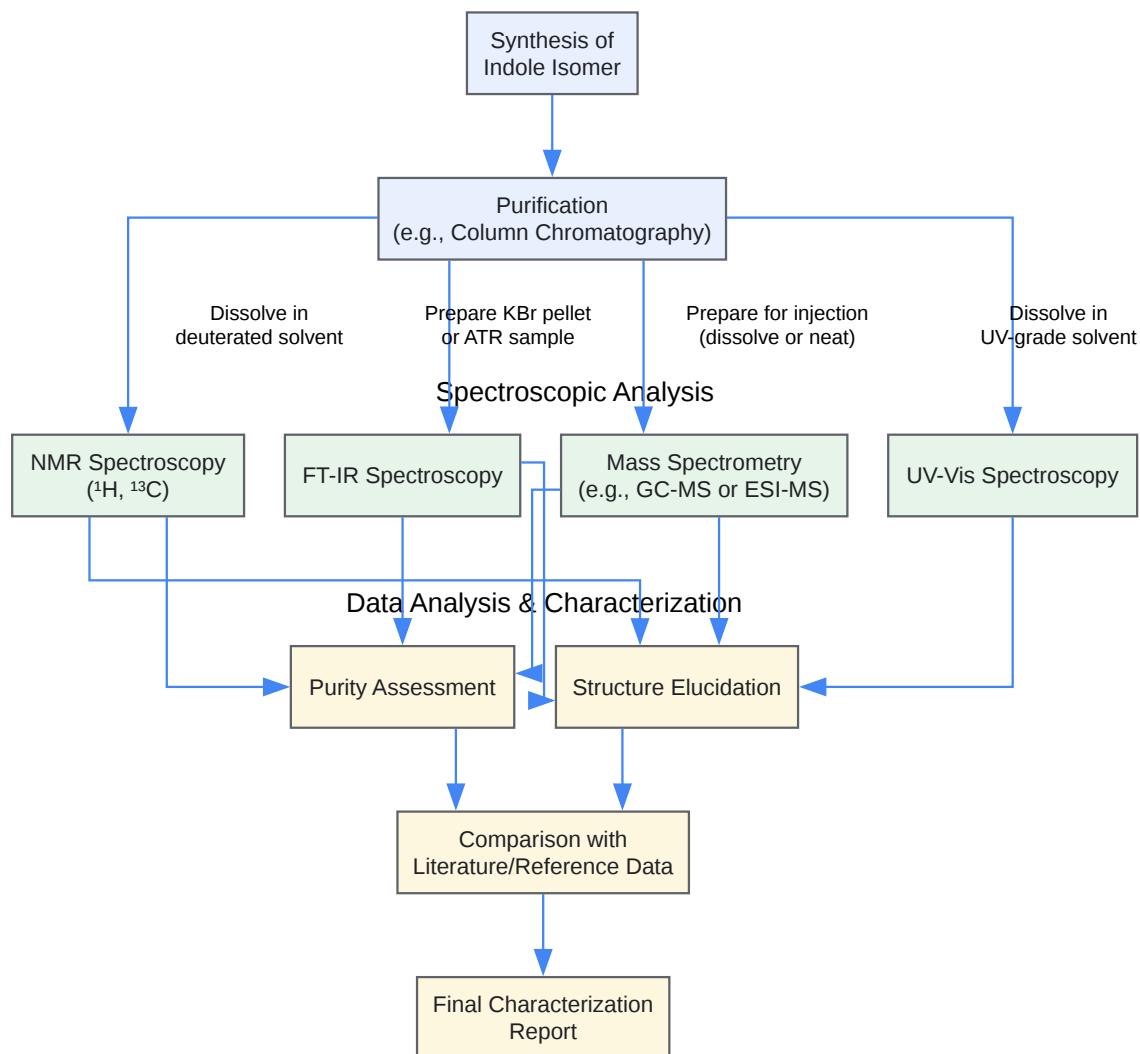
- Ionization (Electron Ionization - EI for GC-MS): In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment. [\[1\]](#)[\[6\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized indole derivative.

Workflow for Spectroscopic Characterization of Indole Isomers

Synthesis & Purification



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Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic characterization of indole isomers.

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